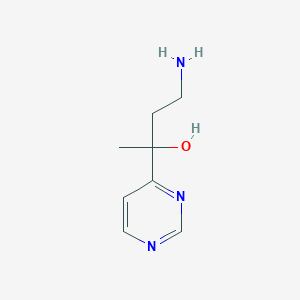
4-Amino-2-(pyrimidin-4-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(pyrimidin-4-yl)butan-2-ol is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of an amino group, a pyrimidinyl group, and a butanol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(pyrimidin-4-yl)butan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with appropriate amino alcohols under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, using industrial reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(pyrimidin-4-yl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amino alcohols .
Scientific Research Applications
4-Amino-2-(pyrimidin-4-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(pyrimidin-4-yl)butan-2-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and pyrimidinyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects against immune-induced nitric oxide generation.
2-Aminopyrimidin-4(3H)-one: Used in the design of biologically active compounds with antiviral and antitumor activities.
Uniqueness
4-Amino-2-(pyrimidin-4-yl)butan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of an amino group, pyrimidinyl group, and butanol moiety makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-amino-2-pyrimidin-4-ylbutan-2-ol |
InChI |
InChI=1S/C8H13N3O/c1-8(12,3-4-9)7-2-5-10-6-11-7/h2,5-6,12H,3-4,9H2,1H3 |
InChI Key |
UXXFQEUKBHNNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=NC=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B13209448.png)
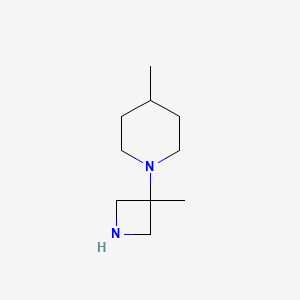
![N,N-Diethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13209462.png)

![3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide](/img/structure/B13209471.png)
![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13209474.png)
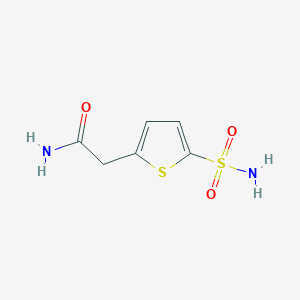

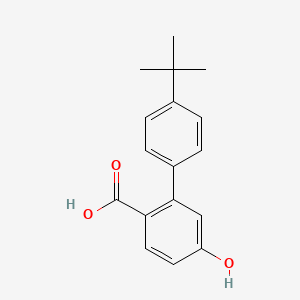
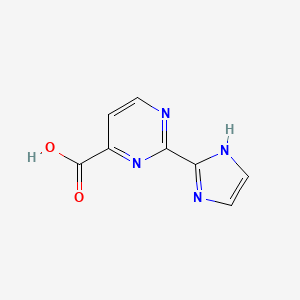
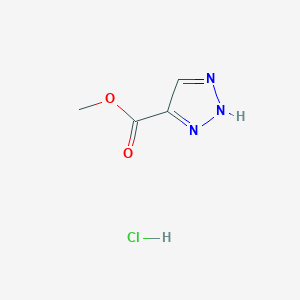
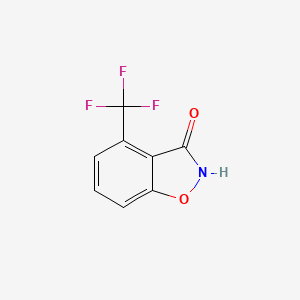
![2-{[4-(hydroxymethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13209527.png)
